molecular formula C7H13ClO2 B13573444 1-(Tert-butoxy)-3-chloropropan-2-one

1-(Tert-butoxy)-3-chloropropan-2-one

Cat. No.: B13573444
M. Wt: 164.63 g/mol
InChI Key: ZMMFMVOZYHYEAZ-UHFFFAOYSA-N
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Description

1-(Tert-butoxy)-3-chloropropan-2-one is an organic compound that features a tert-butoxy group and a chlorine atom attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Tert-butoxy)-3-chloropropan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-chloropropan-2-one with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced via an esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and improved safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butoxy)-3-chloropropan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Elimination: Strong bases such as potassium tert-butoxide facilitate elimination reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.

Major Products

    Substitution: Products include ethers or amines depending on the nucleophile.

    Elimination: Alkenes are the primary products.

    Oxidation: Carboxylic acids are formed.

    Reduction: Alcohols are the main products.

Scientific Research Applications

1-(Tert-butoxy)-3-chloropropan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-butoxy)-3-chloropropan-2-one involves its reactivity with nucleophiles and bases. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The chlorine atom acts as a leaving group in substitution and elimination reactions, facilitating the formation of various products.

Comparison with Similar Compounds

1-(Tert-butoxy)-3-chloropropan-2-one can be compared with similar compounds such as:

The unique combination of the tert-butoxy group and the carbonyl group in this compound makes it a versatile compound with distinct reactivity and applications.

Properties

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

1-chloro-3-[(2-methylpropan-2-yl)oxy]propan-2-one

InChI

InChI=1S/C7H13ClO2/c1-7(2,3)10-5-6(9)4-8/h4-5H2,1-3H3

InChI Key

ZMMFMVOZYHYEAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC(=O)CCl

Origin of Product

United States

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